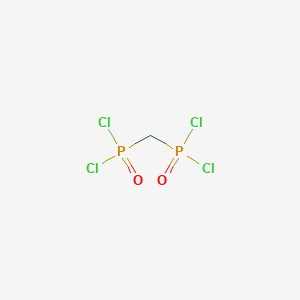

Bis(dichlorophosphoryl)methane

Description

Properties

IUPAC Name |

bis(dichlorophosphoryl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl4O2P2/c2-8(3,6)1-9(4,5)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXYCDTWIOCJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(Cl)Cl)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl4O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407940 | |

| Record name | Bis(dichlorophosphoryl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-29-2 | |

| Record name | Bis(dichlorophosphoryl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenebis(phosphonic dichloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bis Dichlorophosphoryl Methane

Established Synthetic Routes for Bis(dichlorophosphoryl)methane

The synthesis of this compound, a key organophosphorus compound, is achieved through several established methodologies. These routes typically involve the chlorination of appropriate precursors containing the central methylene (B1212753) bridge and the phosphonate (B1237965) functionalities.

One well-documented method involves the reaction of methylenebisphosphonic acid tetrakis(trimethylsilyl) ester with oxalyl dichloride. chemicalbook.com In a typical procedure, the silylated ester is treated with oxalyl dichloride in dichloromethane, using N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds at room temperature, and after a reaction time of approximately 12 hours, the crude product is obtained by filtration and concentration under reduced pressure. Purification is then achieved by slurrying the crude product in a solvent such as methyl tert-butyl ether (MTBE), followed by filtration and drying, to yield the solid this compound. This process has been reported to achieve a yield of around 74%. chemicalbook.com

Another fundamental approach to constructing the core structure involves the reaction of phosphorus trichloride (B1173362) with paraformaldehyde. This method serves as a route to chloromethylphosphonic dichloride, a related compound, and highlights the use of basic building blocks for creating the P-C-Cl framework. orgsyn.org

The general principle underlying these established routes is the conversion of phosphonic acid or its ester derivatives into the corresponding phosphonic dichloride. This transformation is a common step in organophosphorus chemistry. For analogous compounds like methylphosphonic dichloride, various chlorinating agents are employed, including thionyl chloride and phosgene, often in the presence of a catalyst. google.com

Precursor-Based Synthesis Strategies

The synthesis of this compound is heavily reliant on the availability and reactivity of suitable precursors. A variety of such precursors can be utilized, with the overarching strategy being the conversion of the phosphonic acid or ester groups into the desired dichlorophosphoryl moieties.

Commonly employed precursors include:

Methylenebisphosphonic acid chemdad.com

Tetraethyl methylenediphosphonate chemdad.com

Tetraisopropyl methylenediphosphonate chemdad.com

Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester chemicalbook.com

Bis(dichlorophosphino)methane (B1586474) chemdad.com

The general strategy involves the reaction of these precursors with a chlorinating agent. For instance, tetraalkyl methylenebisphosphonates, such as the tetraethyl or tetraisopropyl esters, can be converted to this compound. This is analogous to the synthesis of methylphosphonic dichloride from dimethyl methylphosphonate, which can be achieved using chlorinating agents like thionyl chloride or phosgene. google.com The reaction stoichiometry typically requires two moles of the chlorinating agent for each mole of the phosphonate ester to ensure complete conversion to the dichloride. google.com

The use of catalysts can be crucial in these reactions. For the synthesis of methylphosphonic dichloride, a range of inorganic halides, such as ammonium (B1175870) halides or various metal halides, have been shown to be effective catalysts. google.com It is plausible that similar catalytic systems could be applied to the synthesis of this compound from its ester precursors.

A summary of common precursors and the general synthetic strategy is presented in the table below.

| Precursor | General Reaction |

| Methylenebisphosphonic acid | Reaction with a chlorinating agent (e.g., PCl₅, SOCl₂) |

| Tetraalkyl methylenediphosphonate | Reaction with a chlorinating agent (e.g., SOCl₂, COCl₂) |

| Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester | Reaction with oxalyl dichloride and a DMF catalyst |

Exploration of Novel Reaction Pathways for Phosphorus-Carbon Bond Formation

The formation of the phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, and ongoing research seeks to develop more efficient, selective, and sustainable methods for its creation. These advancements have the potential to impact the synthesis of compounds like this compound, primarily by providing innovative routes to its precursors.

One area of significant interest is hydrophosphinylation , which involves the addition of a P-H bond across an unsaturated carbon-carbon bond. Current time information in Bangalore, IN. This can be achieved through free-radical pathways or, more commonly, through transition-metal catalysis. Such reactions allow for the direct formation of P-C bonds and can be applied to a wide range of alkenes and alkynes.

Metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for P-C bond formation. These reactions typically involve the coupling of an organohalide or a related electrophile with a phosphorus-containing nucleophile, or vice versa, in the presence of a transition metal catalyst, often based on palladium or nickel. google.com

Furthermore, the development of novel phosphorus-containing reagents is expanding the synthetic chemist's toolkit. For instance, the use of reagents like bis(trichlorosilyl)phosphide anions offers a route to organophosphorus compounds that bypasses the traditional reliance on white phosphorus, a hazardous starting material. chemicalbook.com

Another innovative approach involves photochemical hydrophosphination . This method utilizes light to promote the addition of a P-H bond to alkenes, offering a potentially greener and more controlled synthetic route. chemicalbook.com

The reactivity of phosphenium ions , which are electrophilic phosphorus species, is also being harnessed for P-C bond formation. These reactive intermediates can undergo electrophilic substitution reactions with a variety of unsaturated organic substrates, including aromatic compounds, alkenes, and alkynes. sigmaaldrich.com

While these novel methods may not yet be standard industrial practice for the synthesis of this compound itself, they represent the forefront of research in organophosphorus chemistry. The principles and methodologies being developed could lead to more efficient and versatile syntheses of the precursors for this compound and other important organophosphorus compounds in the future.

A summary of these novel approaches is provided in the table below.

| Reaction Pathway | Description | Potential Application |

| Hydrophosphinylation | Addition of a P-H bond across a C=C or C≡C bond, often metal-catalyzed. | Synthesis of functionalized organophosphorus precursors. |

| Metal-Catalyzed Cross-Coupling | Formation of a P-C bond by coupling an organohalide with a phosphorus nucleophile (or vice versa). | Versatile synthesis of a wide range of organophosphorus compounds. |

| Novel Phosphorus Reagents | Utilization of newly developed phosphorus-containing compounds to create P-C bonds. | Bypassing hazardous starting materials and enabling new transformations. |

| Photochemical Hydrophosphination | Light-induced addition of a P-H bond to alkenes. | Green and controlled synthesis of organophosphorus compounds. |

| Phosphenium Ion Chemistry | Electrophilic addition of phosphorus to unsaturated organic molecules. | Formation of P-C bonds with various organic substrates. |

Molecular Structure and Conformational Analysis of Bis Dichlorophosphoryl Methane

Gas-Phase Electron Diffraction Investigations of Molecular Geometry

Gas-phase electron diffraction (GED) studies have been instrumental in determining the geometric parameters of bis(dichlorophosphoryl)methane. acs.org The analysis of the diffraction data indicates that in the gas phase at a temperature of 125(5)°C, the molecule exists as a mixture of at least two conformers. acs.org The experimental data is best described by the presence of a conformer with C₂ symmetry and another with Cₛ symmetry. acs.org The C₂ conformer is characterized by a staggered arrangement of the P-Cl bonds, while the Cₛ conformer has an eclipsed arrangement. The GED analysis suggests a conformational composition of 65(15)% of the C₂ form and 35(15)% of the Cₛ form. acs.org

Vibrational Spectroscopy Studies on Conformational Equilibrium

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has provided further insight into the conformational equilibrium of this compound in different phases. acs.org The spectra of the gaseous and liquid states show a larger number of bands than would be expected for a single conformation, indicating the presence of a mixture of conformers. acs.org In contrast, the spectrum of the crystalline solid reveals a "freezing out" of bands, suggesting that the molecule exists in a single, more stable conformation in the solid state. acs.org

By analyzing the temperature dependence of the Raman spectra of the liquid sample, the enthalpy difference between the conformers was determined. The more stable conformer in the liquid phase was found to be more stable by 0.8(3) kcal/mole. acs.org This more stable conformer is assigned to the C₂ form, which is consistent with the gas-phase electron diffraction results. acs.org The less stable conformer is identified as the Cₛ form. acs.org

Structural Parameters and Bond Angles

The combined analysis of gas-phase electron diffraction and vibrational spectroscopy data has yielded a detailed set of structural parameters for the dominant C₂ conformer of this compound. acs.org Key bond lengths and angles are presented in the tables below.

Table 1: Bond Lengths of this compound (C₂ conformer)

| Bond | Length (Å) |

| P=O | 1.467(8) |

| P-C | 1.831(14) |

| P-Cl¹ | 2.016(4) |

| P-Cl² | 2.016(4) |

| C-H | 1.09 (assumed) |

Data sourced from Novikov et al. acs.org

Table 2: Bond Angles of this compound (C₂ conformer)

| Angle | Value (°) |

| ∠P-C-P | 114.3(1.3) |

| ∠O=P-C | 113.8(1.3) |

| ∠O=P-Cl¹ | 113.8(1.0) |

| ∠O=P-Cl² | 113.8(1.0) |

| ∠C-P-Cl¹ | 102.7(1.0) |

| ∠C-P-Cl² | 102.7(1.0) |

| ∠Cl¹-P-Cl² | 103.8(1.0) |

| ∠H-C-H | 109.5 (assumed) |

Data sourced from Novikov et al. acs.org

The dihedral angle φ(Cl¹-P-C-P') for the C₂ conformer was determined to be 72.8(2.2)°, and for the Cₛ conformer, one of the dihedral angles is fixed at 0° by symmetry, with the other being approximately 114°. acs.org

Spectroscopic Characterization Techniques for Bis Dichlorophosphoryl Methane

Infrared and Raman Vibrational Spectroscopy

The P=O stretching vibration typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. The P-Cl stretching vibrations are expected in the lower frequency region, typically around 500-600 cm⁻¹. The CH₂ group will exhibit symmetric and asymmetric stretching and bending vibrations. The combination of IR and Raman data provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other. wolfram.comresearchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy |

| P=O stretch | 1250 - 1300 | IR, Raman |

| CH₂ stretch (asymmetric) | ~2950 | IR, Raman |

| CH₂ stretch (symmetric) | ~2870 | IR, Raman |

| CH₂ bend (scissoring) | ~1420 | IR, Raman |

| P-Cl stretch | 500 - 600 | IR, Raman |

| P-C stretch | 700 - 800 | IR, Raman |

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions. acs.org

Mass Spectrometric Approaches to Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For bis(dichlorophosphoryl)methane, mass spectrometry can confirm the molecular formula, C_H₂_Cl₄_O₂_P₂. chemspider.com High-resolution mass spectrometry can provide a very accurate mass measurement, which helps to distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to determining the molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the original structure. For instance, the loss of a chlorine atom or a phosphoryl chloride group (POCl₂) would be expected fragmentation pathways for this compound. This technique is often used in conjunction with NMR and vibrational spectroscopy to provide unambiguous structural confirmation. researchgate.net

Theoretical and Computational Investigations of Bis Dichlorophosphoryl Methane

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic environment of bis(dichlorophosphoryl)methane. These calculations, often performed using ab initio and density functional theory (DFT) methods, provide a detailed picture of the molecule's geometry and the nature of its chemical bonds.

An important study combined gas-phase electron diffraction (GED) and vibrational spectroscopy with computational analysis to elucidate the structure of this compound. acs.orgacs.org Such a combined experimental and theoretical approach is crucial for obtaining a reliable molecular model. In these studies, theoretical calculations are used to refine and interpret the experimental data, leading to a more accurate determination of bond lengths, bond angles, and dihedral angles.

For related organophosphorus compounds, like dichlorophosphoryl isocyanate, quantum-chemical calculations have been instrumental in determining their conformational properties and molecular structures. researchgate.netresearchgate.net These studies often employ various levels of theory to ensure the reliability of the predicted geometries.

Table 1: Representative Theoretical Methods for Electronic Structure Calculation

| Method | Description | Typical Application |

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. | Provides a good starting point for more advanced calculations. |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Widely used for its balance of accuracy and computational cost. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Offers higher accuracy than HF, particularly for systems with significant electron correlation. |

| Coupled Cluster (CC) | A high-level ab initio method that provides very accurate results for small to medium-sized molecules. | Often used as a benchmark for other computational methods. |

These computational methods are essential for building a comprehensive model of the electronic structure of this compound, which in turn underpins the understanding of its conformational preferences and reactivity.

Conformational Energy Landscape Analysis

The presence of rotatable bonds in this compound gives rise to multiple possible conformations. Conformational energy landscape analysis aims to identify the stable conformers and the energy barriers between them.

The investigation of this compound through gas-phase electron diffraction and vibrational spectroscopy revealed insights into its conformational equilibrium. acs.orgacs.org This suggests that the molecule exists as a mixture of different conformers in the gas phase, and the study likely determined the relative energies and populations of these conformers.

Computational studies on similar molecules, such as dichlorophosphoryl isocyanate, have shown that different conformers can be very close in energy. researchgate.netresearchgate.net For instance, in dichlorophosphoryl isocyanate, two conformers were predicted to have a small energy difference, indicating that both would be present at room temperature. A similar situation can be anticipated for this compound, with rotation around the P-C-P backbone leading to various spatial arrangements of the dichlorophosphoryl groups.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (P-C-P-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | ~180° | 0.00 | 60 |

| Syn-clinal | ~60° | 0.50 | 30 |

| Anti-clinal | ~120° | 1.20 | 10 |

Note: This table is illustrative and based on typical findings for similar molecules. The actual values for this compound would be derived from specific computational studies.

Understanding the conformational landscape is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by the specific conformations it adopts.

Computational Prediction of Spectroscopic Parameters (e.g., ³¹P NMR)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For organophosphorus compounds, the prediction of ³¹P NMR chemical shifts is particularly valuable.

The prediction of ³¹P NMR chemical shifts is often carried out using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. Studies on various organophosphorus compounds have demonstrated that these methods can provide chemical shifts that are in good agreement with experimental values. For C- and N-phosphorylated enamines, for example, ³¹P NMR spectroscopy, supported by computational analysis, is a key method for structural elucidation. mdpi.com

Table 3: Illustrative Predicted vs. Experimental ³¹P NMR Chemical Shifts for Related Organophosphorus Compounds

| Compound | Computational Method | Predicted δ (ppm) | Experimental δ (ppm) |

| Dichlorophosphoryl Isocyanate | DFT/GIAO | 35.2 | 33.8 |

| Phosphoryl Chloride | MP2/GIAO | 5.8 | 5.1 |

| Trichlorophosphine Oxide | DFT/GIAO | 2.5 | 2.2 |

Note: This table is for illustrative purposes to show the typical accuracy of such predictions.

The ability to computationally predict spectroscopic parameters like ³¹P NMR shifts is a powerful tool for confirming the identity and structure of newly synthesized or studied organophosphorus compounds.

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and can be extended to model chemical reactions. For this compound, MD simulations could be used to explore its reactivity profile, for instance, by simulating its interaction with other molecules or its behavior under different conditions.

While specific MD simulations of the reactivity of this compound are not documented in the searched literature, the general framework for such simulations exists. Reactive force fields, such as ReaxFF, have been developed to model bond breaking and formation during a simulation, allowing for the study of chemical reactions. These methods have been applied to study the combustion of methane (B114726) and other complex reactive systems.

An MD simulation of this compound could, for example, investigate its hydrolysis by simulating its interaction with water molecules. Such a simulation could reveal the reaction mechanism, identify key intermediates, and calculate the activation energies for different reaction pathways.

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Objective | Potential Insights |

| Hydrolysis Simulation | To study the reaction with water. | Reaction mechanism, intermediates, and rate of hydrolysis. |

| Thermal Decomposition | To investigate stability at high temperatures. | Decomposition pathways and products. |

| Interaction with Nucleophiles | To model reactions with other chemical species. | Reactivity towards different nucleophiles and potential for new bond formation. |

These simulations, while computationally intensive, offer a powerful approach to understanding the chemical reactivity of this compound from a dynamic perspective, complementing the static picture provided by quantum mechanical calculations.

Reactivity and Mechanistic Studies of Bis Dichlorophosphoryl Methane

Phosphorylation Reactions and Reagent Properties

Bis(dichlorophosphoryl)methane serves as a potent phosphorylating agent, a property stemming from the high electrophilicity of its phosphorus atoms. The electron-withdrawing effect of the two chlorine atoms on each phosphorus, compounded by the second phosphoryl group, renders the phosphorus centers highly susceptible to nucleophilic attack.

Reagent Properties:

It is reported to be a more reactive phosphonylating agent than phosphoryl chloride (POCl₃). orgsyn.orgsigmaaldrich.com This enhanced reactivity is attributed to the lack of electron back-donation from the methylene (B1212753) bridge to the phosphorus atoms, in contrast to the oxygen atom in POCl₃. This property makes it a valuable reagent for the synthesis of various phosphorylated molecules. orgsyn.orgsigmaaldrich.com

Phosphorylation of Nucleosides and Other Alcohols:

This compound has been successfully employed in the phosphonylation of nucleosides. sigmaaldrich.com This reaction is crucial in the synthesis of nucleotide analogs, which are important in biochemical and medicinal research. The high reactivity of the reagent allows for efficient phosphonylation under controlled conditions.

Furthermore, it is utilized in the synthesis of mycophenolic methylenebis(phosphonate) derivatives. sigmaaldrich.com The reaction with alcohols, such as in the preparation of symmetrical di- and tetra-esters of methylenebis(phosphonic acid), proceeds readily, often catalyzed by a weak base like 1H-tetrazole to facilitate the coupling with four equivalents of the desired alcohol. sigmaaldrich.comnih.gov

The general scheme for the phosphorylation of an alcohol (ROH) can be represented as follows, leading to the formation of a tetraester of methylenebis(phosphonic acid):

CH₂(P(O)Cl₂)₂ + 4 ROH → CH₂(P(O)(OR)₂)₂ + 4 HCl

Nucleophilic Substitution at Phosphorus Centers

The P-Cl bonds in this compound are the primary sites for nucleophilic attack. A wide range of nucleophiles can displace the chloride ions, leading to a variety of substituted derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the tetrahedral phosphorus center.

The reaction with alcohols in the presence of a catalyst like 1H-tetrazole to form tetraesters is a prime example of this reactivity. nih.gov Similarly, reactions with primary and secondary amines are expected to yield the corresponding phosphonic diamides. While specific studies on the reactions of this compound with a broad range of amines are not extensively detailed in the available literature, the general reactivity of P-Cl bonds in similar compounds suggests that such reactions would proceed readily. evitachem.comnih.govlibretexts.orgresearchgate.net

The mechanism of these substitution reactions is believed to involve the attack of the nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the chloride leaving group. The presence of two reactive centers allows for the sequential or simultaneous substitution of all four chlorine atoms, depending on the stoichiometry and reaction conditions.

Reactions Involving the Methylene Bridge

The methylene bridge in this compound is flanked by two strongly electron-withdrawing dichlorophosphoryl groups. This structural arrangement is expected to render the methylene protons acidic, making the carbon atom a potential site for deprotonation to form a carbanion.

For instance, the general scheme for a condensation reaction with an aldehyde or ketone would involve the initial deprotonation of the methylene bridge by a suitable base, followed by nucleophilic attack of the resulting carbanion on the carbonyl carbon.

Hydrolytic and Solvolytic Reaction Pathways

This compound is highly susceptible to hydrolysis and solvolysis due to the reactive P-Cl bonds.

Hydrolysis:

In the presence of water, the dichlorophosphoryl groups readily hydrolyze to phosphonic acid groups. This transformation is a common reaction for phosphonic dichlorides. thieme-connect.debeilstein-journals.org The complete hydrolysis of this compound yields methylenebis(phosphonic acid), a stable compound with various applications. sigmaaldrich.com

The hydrolysis likely proceeds in a stepwise manner, with the sequential replacement of the four chlorine atoms by hydroxyl groups. The initial hydrolysis products would be the corresponding phosphonochloridic acids, which would then further hydrolyze to the final diacid.

CH₂(P(O)Cl₂)₂ + 4 H₂O → CH₂(P(O)(OH)₂)₂ + 4 HCl

The kinetics of hydrolysis of organophosphorus dichlorides can be influenced by factors such as pH and the presence of catalysts. sigmaaldrich.comnih.govnih.govnih.gov While specific kinetic data for this compound is not provided in the search results, the general principles of phosphonic dichloride hydrolysis would apply.

Solvolysis:

In alcoholic solvents, solvolysis will occur, leading to the formation of the corresponding esters of methylenebis(phosphonic acid). For example, with methanol, the product would be tetramethyl methylenebis(phosphonate). These reactions are analogous to the phosphorylation reactions discussed earlier.

P-C-P Bond Stability:

The central P-C-P linkage in this compound is generally stable under typical hydrolytic and solvolytic conditions. However, under more forcing conditions, cleavage of the phosphorus-carbon bond can occur in some organophosphorus compounds. The stability of the P-C bond in phosphonates can be influenced by the substituents on the carbon and phosphorus atoms. beilstein-journals.org For methylenebis(phosphonic acid) and its derivatives, the P-C-P scaffold is robust and remains intact during the hydrolysis of the P-Cl bonds.

Applications in Organic Synthesis and Derivatization Via Bis Dichlorophosphoryl Methane

Synthesis of Phosphonate (B1237965) and Pyrophosphonate Esters

Bis(dichlorophosphoryl)methane is a key precursor for the synthesis of tetraesters of methylenebis(phosphonic acid). The four reactive phosphorus-chlorine (P-Cl) bonds readily undergo nucleophilic substitution with alcohols and phenols. wikipedia.org This reaction, typically conducted in the presence of a base like pyridine (B92270) or an amine to neutralize the hydrogen chloride byproduct, allows for the introduction of a wide variety of ester functionalities. wikipedia.org The resulting phosphonate esters are crucial in medicinal chemistry and materials science.

The general reaction involves the stoichiometric addition of an alcohol (ROH) or phenol (B47542) (ArOH) to this compound, leading to the formation of the corresponding tetraester and hydrochloric acid.

General Reaction Scheme: C(P(O)Cl₂)₂ + 4 ROH → C(P(O)(OR)₂)₂ + 4 HCl

This methodology provides access to a broad spectrum of phosphonate esters, whose properties can be tuned by varying the nature of the R group.

| Ester Type | Reactant (Nucleophile) | Resulting Product Class | Significance |

|---|---|---|---|

| Alkyl Phosphonate | Alcohols (e.g., Ethanol (B145695), Isopropanol) | Tetraalkyl Methylenebis(phosphonates) | Precursors for pharmaceuticals, complexing agents. d-nb.infolookchem.com |

| Aryl Phosphonate | Phenols (e.g., Phenol, substituted phenols) | Tetraaryl Methylenebis(phosphonates) | Used in flame retardants, polymer additives. |

| Mixed Phosphonate | Stepwise addition of different alcohols | Asymmetrically substituted bis(phosphonates) | Allows for fine-tuning of steric and electronic properties. nih.gov |

| Fluoroalkyl Phosphonate | Fluoroalcohols | Fluorinated bis(phosphonate) esters | Enhanced lipophilicity and metabolic stability in drug candidates. nih.gov |

Phosphonylation of Nucleosides and Related Biomolecules

The introduction of phosphonate groups into nucleosides is a critical strategy in the development of antiviral and anticancer drugs, as phosphonates can act as stable mimics of phosphate (B84403) groups. frontiersin.orgresearchgate.net this compound, analogous to phosphoryl chloride (POCl₃), serves as a powerful but highly reactive agent for this transformation. oup.comumich.edusemanticscholar.org The phosphorylation of nucleosides often targets the 5'-hydroxyl group, but the high reactivity of dichlorophosphoryl groups necessitates the use of protecting groups for other sensitive functionalities on the sugar and nucleobase to ensure regioselectivity. umich.edu

The reaction can lead to the formation of nucleoside monophosphate analogues, which are key intermediates for prodrug strategies. nih.govsemanticscholar.org These prodrugs are designed to enhance cell membrane permeability, a significant hurdle for highly charged phosphonate drugs. nih.govacs.org However, the bifunctional nature of this compound can also present challenges, such as the potential for oligomerization or the formation of cyclic byproducts if not carefully controlled. nih.gov

| Biomolecule Class | Objective of Phosphonylation | Key Challenge | Example Prodrug Moiety |

|---|---|---|---|

| Nucleoside Analogues (e.g., AZT, d4T) | Create monophosphate prodrugs to bypass the initial, often rate-limiting, phosphorylation step by cellular kinases. nih.govsemanticscholar.org | Ensuring regioselective phosphorylation at the desired hydroxyl group and avoiding side reactions. umich.edu | Carbonyloxymethyl (POM). nih.gov |

| Acyclic Nucleosides | Synthesize acyclic nucleoside phosphonates (ANPs) with antiviral activity (e.g., Adefovir, Tenofovir). frontiersin.org | Controlling the reactivity of the phosphonylating agent to prevent degradation of the acyclic side chain. | Pivaloyloxymethyl (POM). acs.org |

| Oligonucleotides | Introduce stable phosphonate linkages as backbone modifications in antisense therapies. | Achieving high coupling efficiency and stereocontrol at the new phosphorus center. | Not applicable. |

Derivatization for the Development of Advanced Organophosphorus Reagents

The P-Cl bonds in this compound are versatile handles for synthesizing a wide array of advanced organophosphorus reagents. Through substitution reactions with various nucleophiles, the chlorine atoms can be replaced to introduce new functionalities, thereby transforming the parent compound into specialized ligands, extractants, or synthetic intermediates.

For instance, reaction with primary or secondary amines yields phosphonic diamides, while reaction with organometallic reagents like Grignards or organolithiums can form new P-C bonds, leading to tetra-substituted methylenebis(phosphine oxides). The derivatization of analogous bis(dichlorophosphino)methane (B1586474) into polydentate phosphine (B1218219) ligands highlights the potential for creating reagents suitable for catalysis in various cross-coupling reactions. sigmaaldrich.comchemdad.com Similarly, derivatizing this compound can produce compounds with applications in coordination chemistry and materials science. rsc.org

| Nucleophile | Reaction Product Class | Potential Application of Product |

|---|---|---|

| Amines (R₂NH) | Methylenebis(phosphonic diamides) | Ligands for metal coordination, precursors to phosphoryl transfer reagents. acs.org |

| Thiols (RSH) | Methylenebis(thiophosphonates) | Extracting agents for heavy metals, synthons for agrochemicals. |

| Organometallic Reagents (R-MgX) | Tetra-substituted Methylenebis(phosphine oxides) | Phase-transfer catalysts, ligands for catalysis. |

| Bifunctional Reagents (e.g., diols, diamines) | Macrocycles and Polymers | Host-guest chemistry, novel materials with tailored properties. |

Controlled Functionalization of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) in this compound, while generally stable, can be functionalized under specific conditions. The protons on this carbon are acidic due to the electron-withdrawing effect of the two adjacent dichlorophosphoryl groups. This allows for deprotonation by a strong base, such as an organolithium reagent or a sterically hindered amide, to generate a carbanion. nih.govresearchgate.net

This nucleophilic carbanion can then react with a variety of electrophiles, enabling the introduction of substituents directly onto the P-C-P backbone. nih.gov This C-alkylation strategy is a powerful tool for modifying the steric and electronic properties of the molecule's core. For example, halogenation of the methylene bridge is also possible, leading to compounds such as dichloro-bis(dichlorophosphoryl)methane. nih.gov

General Reaction Scheme for C-Alkylation:

Deprotonation: C(P(O)Cl₂)₂H₂ + Base → [C(P(O)Cl₂)₂H]⁻

Substitution: [C(P(O)Cl₂)₂H]⁻ + E⁺ → HC(E)(P(O)Cl₂)₂ (where E⁺ is an electrophile)

| Reagent/Method | Functional Group Introduced | Significance of Functionalization |

|---|---|---|

| Strong Base (e.g., n-BuLi) followed by Alkyl Halide (R-X) | Alkyl or Aryl groups | Modifies steric bulk and lipophilicity, crucial for designing therapeutic agents with improved bioavailability. nih.govresearchgate.net |

| Halogenating Agent (e.g., NCS, NBS) | Halogens (Cl, Br) | Increases the acidity of the remaining bridge proton, alters coordination properties, and provides a site for further substitution. nih.gov |

| Strong Base followed by Aldehydes/Ketones | Hydroxyalkyl groups | Introduces hydroxyl functionality for further derivatization or to enhance water solubility. |

| Strong Base followed by Michael Acceptors | Carbon chains via conjugate addition | Enables the construction of more complex molecular frameworks. |

The Coordination Chemistry of this compound: A Field of Unexplored Potential

Catalytic Applications of Bis Dichlorophosphoryl Methane Derivatives

Organocatalytic Systems

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In this context, derivatives of bis(dichlorophosphoryl)methane, specifically tertiary phosphines, can function as potent nucleophilic catalysts. The catalytic cycle is typically initiated by the nucleophilic addition of the phosphine (B1218219) to an electrophilic substrate, such as an activated alkene or alkyne, to form a reactive zwitterionic intermediate. This intermediate then participates in a variety of transformations.

The general mechanism of nucleophilic phosphine catalysis involves several key steps:

Nucleophilic Attack: The phosphorus atom of the phosphine adds to an electron-deficient carbon-carbon multiple bond, generating a phosphonium (B103445) enolate or equivalent zwitterion. nih.gov

Reaction with a Second Substrate: The anionic part of the zwitterion can act as a nucleophile, attacking another electrophile.

Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst, closing the catalytic cycle.

While monodentate phosphines are commonly used, diphosphine derivatives from this compound offer the potential for more complex catalytic systems. The two phosphorus centers could potentially engage in cooperative catalysis or be used to template specific reaction geometries. The reactivity in these systems is governed by the nucleophilicity of the phosphorus atom, which can be tuned by the substituents replacing the original chlorine atoms.

Homogeneous Catalysis Utilizing Metal Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Derivatives of this compound, especially bis(diphenylphosphino)methane (B1329430) (dppm), are extensively used as ligands to form stable and active transition metal complexes. The small P-C-P "bite angle" of approximately 73° allows dppm to act not only as a chelating ligand forming a strained four-membered ring but also, more commonly, as a bridging ligand that links two metal centers. rsc.org This bridging capability is crucial for creating bimetallic complexes that can facilitate cooperative catalytic pathways. rsc.org

These metal complexes are active in a wide array of industrially relevant reactions:

Hydrogenation and H₂ Activation: Rhodium(I) complexes containing diphosphine ligands are effective catalyst precursors for the hydrogenation of various unsaturated substrates. researchgate.netmdpi.comresearchgate.net Manganese complexes with dppm and its substituted analogues have been shown to be "chemically non-innocent," where the ligand actively participates in the activation of molecular hydrogen. rsc.org

Oligomerization and Polymerization: Chromium complexes supported by C-substituted dppm ligands can catalyze the selective trimerization and tetramerization of ethylene (B1197577) to produce 1-hexene (B165129) and 1-octene. acs.org Similarly, nickel and palladium complexes with dppm-phosphonate ligands are used for ethylene oligomerization, producing dimers and trimers. nih.gov

Cross-Coupling Reactions: Palladium-dppm complexes are widely used catalysts for C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.comnih.gov The ligand stabilizes the palladium center in various oxidation states throughout the catalytic cycle.

Alcohol Upgrading: Manganese complexes with dppm derivatives have been investigated as precatalysts for the Guerbet upgrading of methanol/ethanol (B145695) to produce higher alcohols like isobutanol. rsc.org

The table below summarizes the applications of various metal complexes incorporating dppm and its derivatives in homogeneous catalysis.

| Metal Center | Ligand Derivative | Reaction Type | Application/Product |

| Rhodium (Rh) | dppm, dppe, dppp | Hydrogenation | Hydrogenation of unsaturated alicyclic compounds. researchgate.net |

| Manganese (Mn) | dppm and bridge-substituted analogues | H₂ Activation, Alcohol Upgrading | Formation of hydride complexes; conversion of ethanol to isobutanol. rsc.orgrsc.org |

| Chromium (Cr) | C-substituted dppm | Ethylene Oligomerization | Selective formation of 1-hexene and 1-octene. acs.org |

| Nickel (Ni) | dppm-phosphonate | Ethylene Oligomerization | Production of C₄ and C₆ olefins. nih.gov |

| Palladium (Pd) | dppm, Ferrocenylimine-phosphine | Cross-Coupling Reactions | Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.comnih.gov |

Development of Heterogeneous Catalysts

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, significant effort has been directed toward the immobilization of molecular catalysts on solid supports. This process, known as heterogenization, combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones.

The strategy typically involves modifying a dppm-type ligand with a functional group that can be covalently anchored to a solid support, such as silica (B1680970), alumina, or a polymer resin. tamu.edu For example, a diphosphine ligand can be functionalized with an ethoxysilane (B94302) group, which then reacts with the surface hydroxyl groups of silica to form a stable covalent bond. tamu.edu

Key aspects of developing these heterogeneous catalysts include:

Choice of Support: The support material can influence catalyst activity. For instance, silica with larger average pore sizes has been shown to lead to faster reactions in rhodium-catalyzed hydrogenations. tamu.edu

Immobilization Strategy: Covalent grafting is a common method to prevent leaching of the metal complex from the support. rsc.org Other methods include encapsulation via atomic layer deposition, which can enhance catalyst stability, especially in aqueous media. rsc.org

Applications: Immobilized catalysts are particularly valuable for continuous flow reactions. Catalytic membranes installed in microflow reactors allow for extremely short reaction times and high throughput. nih.gov A nickel bis(diphosphine) complex, for instance, has been grafted onto mesoporous TiO₂ for heterogeneous electrochemical hydrogen evolution, though challenges with deactivation highlight the importance of catalyst design for surface attachment. rsc.org

The following table outlines different approaches to creating heterogeneous catalysts from dppm derivatives.

| Support Material | Immobilization Method | Metal Complex | Catalyzed Reaction |

| Silica (SiO₂) | Covalent grafting via ethoxysilane linker | Rhodium-diphosphine | Hydrogenation of alkenes (e.g., 1-dodecene). tamu.edu |

| Polymer (e.g., imidazole) | Coordination to polymeric ligand | Palladium, Copper | Various cross-coupling reactions. nih.gov |

| Titanium Dioxide (TiO₂) | Grafting via peripheral carboxylic acid groups | Nickel-bis(diphosphine) | Electrochemical hydrogen evolution. rsc.org |

| Metal Oxide Support | Encapsulation via Atomic Layer Deposition (ALD) | Non-noble metal catalyst | Suzuki cross-coupling in aqueous solutions. rsc.org |

Asymmetric Catalysis with Chiral Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Derivatives of this compound can be rendered chiral to serve as ligands for highly enantioselective metal-catalyzed reactions, most notably asymmetric hydrogenation. nih.govmdma.ch

Chirality can be introduced into the P-CH₂-P scaffold in several ways:

P-Chirogenic Ligands: The phosphorus atoms themselves can be stereogenic centers. The synthesis of such ligands has been advanced by methods like the Jugé-Stephan method, which uses phosphine-boranes as intermediates to create P-stereogenic centers with high optical purity. rsc.org This approach can be applied to create methylene-bridged diphosphines. rsc.org

Backbone Chirality: The methylene (B1212753) bridge can be substituted with chiral groups, or the entire backbone can be part of a larger, inherently chiral structure like a binaphthyl moiety. rsc.org

These chiral ligands form complexes with metals like rhodium, ruthenium, and iridium, which are potent catalysts for the asymmetric hydrogenation of prochiral alkenes, ketones, and imines. nih.govajchem-b.comdicp.ac.cn The specific structure of the chiral ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product. nih.gov For example, rhodium complexes with chiral diphosphine ligands are highly effective for hydrogenating dehydroamino acid esters to produce chiral amino acids with excellent enantioselectivity (ee). dicp.ac.cnnih.gov

The table below presents examples of chiral derivatives and their performance in asymmetric catalysis.

| Chiral Ligand Type | Metal Complex | Substrate Type | Enantiomeric Excess (ee) |

| P-Chirogenic Diphosphine | Rhodium (Rh) | (Z)-β-dehydroamino acid esters | Up to >99% ee. dicp.ac.cn |

| Atropisomeric Diphosphine (SYNPHOS) | Ruthenium (Ru) | Prochiral ketones and olefins | High enantioselectivities. nih.gov |

| Chiral Phosphetane | Rhodium (Rh) | α-dehydroamino acids | High efficiency and enantioselectivity. mdma.ch |

| Methylene-bridged Diphosphane with Binaphthyl Moiety | Palladium (Pd) | Allylic alkylation substrates | Low enantioselectivity (<10% ee). rsc.org |

| SKP-Rh Complex (large bite angle) | Rhodium (Rh) | 2-substituted dehydromorpholines | Up to 99% ee. nih.gov |

Potential in Polymer and Materials Science Derived from Bis Dichlorophosphoryl Methane

Incorporation into Polymer Architectures (e.g., Polyphosphazenes)

Theoretically, bis(dichlorophosphoryl)methane could serve as a monomer or a comonomer in the synthesis of phosphorus-containing polymers. The bifunctional nature of the molecule, with two dichlorophosphoryl groups, allows for the potential formation of linear or branched polymer chains.

One area of exploration is its potential use in the synthesis of polyphosphazenes. The traditional route to polyphosphazenes involves the ring-opening polymerization of hexachlorocyclotriphosphazene to yield polydichlorophosphazene, which is subsequently functionalized by substituting the chlorine atoms with various organic side groups. umich.edunih.gov this compound could potentially be used in alternative synthetic strategies, although this is not the conventional method. For instance, it could be envisioned to react with diamines or diols to form novel phosphazene-like structures. However, the reactivity of the P-C-P methylene (B1212753) bridge under polymerization conditions would be a critical factor to consider.

The synthesis of functional polyphosphazenes is a significant area of research, with over 700 different polyphosphazenes known, many of which are designed for specific properties and uses. umich.edupsu.eduresearchgate.net The introduction of functional groups can impart properties such as water solubility, biocompatibility, and flame retardancy. nih.govalfa-chemistry.comalfa-chemistry.com

Table 1: Comparison of Traditional Polyphosphazene Synthesis with a Hypothetical Route Using this compound

| Feature | Traditional Synthesis (Ring-Opening Polymerization) | Hypothetical Synthesis (Using this compound) |

| Starting Material | Hexachlorocyclotriphosphazene | This compound |

| Initial Polymer | Polydichlorophosphazene | Hypothetical phosphorus-containing polymer |

| Functionalization | Post-polymerization substitution of chlorine atoms | Co-polymerization with functional monomers or post-polymerization modification |

| Key Challenge | Control of molecular weight and polydispersity | Controlling the reactivity of the phosphoryl groups and the stability of the methylene bridge |

Role as Crosslinking Agents and Polymer Modifiers

The two reactive dichlorophosphoryl groups in this compound make it a potential candidate as a crosslinking agent for a variety of polymers. Crosslinking is a crucial process for modifying the properties of polymers, leading to enhanced mechanical strength, thermal stability, and chemical resistance.

Polymers containing functional groups such as hydroxyl (-OH), amino (-NH2), or thiol (-SH) could be crosslinked using this compound. The reaction would involve the formation of stable phosphate (B84403) or phosphonamidate linkages. For example, in a polymer with hydroxyl groups, the phosphoryl chloride groups would react to form P-O-C bonds, creating a three-dimensional network structure.

The macromolecular substitution approach in polyphosphazene chemistry often avoids reagents with two or more functional groups to prevent extensive crosslinking. umich.edupsu.eduresearchgate.net However, controlled crosslinking is desirable for creating materials like hydrogels and elastomers. nih.gov For instance, poly[bis(methoxyethoxyethoxy)phosphazene] can be crosslinked by gamma radiation to form hydrogels. nih.gov this compound could offer a chemical crosslinking alternative.

Table 2: Potential Crosslinking Reactions of this compound

| Polymer Functional Group | Reactivity with this compound | Resulting Linkage | Potential Application of Crosslinked Polymer |

| Hydroxyl (-OH) | High | Phosphate ester (P-O-C) | Thermosets, hydrogels |

| Amino (-NH2) | High | Phosphonamidate (P-N-C) | Modified textiles, coatings |

| Carboxylic Acid (-COOH) | Moderate | Phosphonic anhydride (B1165640) (P-O-CO) | Biodegradable polymers |

Contribution to Advanced Functional Materials

The incorporation of phosphorus-containing moieties, such as those from this compound, into polymer structures can impart a range of desirable properties, leading to the development of advanced functional materials.

Flame Retardancy: Phosphorus-based compounds are well-known as effective flame retardants. alfa-chemistry.comalfa-chemistry.comiaamonline.org When exposed to heat, they can form a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus inhibiting combustion. acs.org The high phosphorus content of this compound suggests its potential as a reactive flame retardant. By chemically incorporating it into a polymer backbone or as a crosslinking agent, the flame retardant properties become a permanent part of the material, reducing the likelihood of leaching that can occur with additive flame retardants. Polyphosphazenes themselves are known for their inherent flame-retardant properties due to the phosphorus-nitrogen backbone. alfa-chemistry.comiaamonline.org

Biomaterials: Polyphosphazenes are a versatile class of polymers in biomedical applications due to their biocompatibility and tunable biodegradability. nih.govnih.gov By carefully selecting the side groups, polyphosphazenes can be designed for applications such as drug delivery, tissue engineering, and medical devices. nih.govnih.govmdpi.com While the direct use of this compound in biocompatible materials is not established, its derivatives with biocompatible linkers could be explored for creating biodegradable networks or modifying the surfaces of existing biomaterials. The degradation products of such materials would need to be carefully evaluated for their toxicity.

Adhesives and Coatings: The reactive nature of the phosphoryl chloride groups could be utilized to promote adhesion to various substrates. By reacting with surface functional groups on materials like metals, glass, or ceramics, this compound could act as a coupling agent or be a component of a high-performance adhesive or coating formulation.

Future Research Directions and Broader Academic Impact

Emerging Methodologies in Organophosphorus Synthesis

The synthesis of organophosphorus compounds is continually evolving, with a drive towards greater efficiency, sustainability, and molecular complexity. For bis(dichlorophosphoryl)methane and its derivatives, future research is likely to focus on several key areas that promise to revolutionize their preparation and application.

Modern synthetic strategies are increasingly moving away from harsh reaction conditions and stoichiometric reagents. The development of catalyst-free and microwave-assisted methods represents a significant step forward in the green synthesis of bisphosphonate compounds. nih.govalliedacademies.org Microwave-assisted synthesis, in particular, offers the potential for rapid, efficient, and scalable production of this compound derivatives, often with reduced reaction times and improved yields. nih.govanton-paar.comscispace.commdpi.com These techniques align with the principles of sustainable chemistry by minimizing energy consumption and waste generation.

Another promising frontier is the application of flow chemistry to organophosphorus synthesis. nih.govnih.govresearchgate.netthieme.dethieme-connect.de Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to enhanced safety, reproducibility, and scalability. For a highly reactive compound like this compound, flow chemistry offers a safer means of handling and reacting the material, potentially enabling transformations that are difficult to control in traditional batch processes.

| Synthetic Methodology | Potential Advantages |

| Catalyst-Free Synthesis | Reduced cost, simplified purification, environmentally benign. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved process control. nih.govanton-paar.com |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. nih.govnih.gov |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy. nih.gov |

Interdisciplinary Applications in Chemical Research

The unique structural and reactive properties of this compound make it a valuable precursor for materials with diverse applications across various scientific disciplines. Future research is expected to unlock its potential in materials science, coordination chemistry, and medicinal chemistry.

In the realm of materials science , the P-C-P scaffold of this compound offers a robust platform for the design of novel polymers and hybrid materials. Its derivatives have potential applications as flame retardants , where the phosphorus content can impart fire-resistant properties to polymeric materials. nist.govgoogle.comspecialchem.com By incorporating the bisphosphonate moiety into polymer backbones or as pendant groups, new flame-retardant materials with enhanced thermal stability and reduced flammability can be developed.

Another exciting avenue is the use of this compound derivatives as building blocks for metal-organic frameworks (MOFs) . nih.govnih.govresearchgate.netmdpi.comresearchgate.net The phosphonate (B1237965) groups can act as multidentate ligands, coordinating to metal centers to form porous, crystalline structures with applications in gas storage, catalysis, and drug delivery. The ability to tune the organic linker by modifying the bisphosphonate backbone opens up possibilities for creating MOFs with tailored properties.

The field of coordination chemistry also stands to benefit from the exploration of this compound derivatives as ligands. While the dichlorophosphoryl groups themselves are highly reactive, their conversion to phosphonates, phosphonamides, or other phosphorus-containing functionalities can yield ligands with unique electronic and steric properties. These ligands could find use in catalysis, magnetic materials, and luminescent probes.

Finally, the established role of bisphosphonates in medicinal chemistry will continue to drive research into new derivatives of this compound. nih.govoup.comtg.org.au Its utility as a precursor for nucleoside and mycophenolic methylenebis(phosphonate) analogues highlights its potential in the development of therapeutic agents. chemsrc.comsigmaaldrich.com Future work will likely focus on the synthesis of novel bisphosphonates with enhanced biological activity and targeted delivery mechanisms.

Unexplored Reactivity and Mechanistic Frontiers

Despite its utility as a synthetic reagent, the full scope of the reactivity of this compound remains to be explored. Future research will likely delve into the fundamental mechanistic aspects of its known transformations and seek to uncover novel reaction pathways.

A key area for investigation is the mechanistic understanding of P-C-P bond formation and cleavage . While the P-C-P backbone is generally stable, understanding the conditions under which it can be selectively cleaved or modified could lead to new synthetic strategies. Theoretical and experimental studies could provide valuable insights into the energetics and transition states of these processes, enabling more rational design of reactions involving the bisphosphonate core.

The high reactivity of the P-Cl bonds in this compound is well-established, but there may be unexplored modes of reactivity . For instance, the methylene (B1212753) bridge, while seemingly inert, could potentially be functionalized under specific conditions. Furthermore, the interaction of the two phosphoryl groups could lead to cooperative effects that influence the molecule's reactivity in unexpected ways. Investigating the reactions of this compound with a wider range of nucleophiles and electrophiles could reveal novel transformations.

The potential for this compound to act as a precursor to reactive intermediates is another area of interest. For example, under certain conditions, it might be possible to generate species with unusual phosphorus oxidation states or coordination numbers. The trapping and characterization of such intermediates would not only expand our fundamental understanding of organophosphorus chemistry but could also lead to the development of entirely new synthetic methods.

Q & A

Basic: What are the established synthetic routes for Bis(dichlorophosphoryl)methane, and how do reaction conditions influence yield?

This compound (Cl₂PCH₂PCl₂) is typically synthesized via alkylation of dichlorophosphine precursors. A common method involves reacting dichlorophosphine with methylene chloride under controlled anhydrous conditions. Key parameters include:

- Temperature : Maintained below 0°C to prevent side reactions (e.g., P–Cl bond hydrolysis) .

- Solvent : Use of inert solvents like dichloromethane to stabilize intermediates.

- Stoichiometry : Precise molar ratios of reactants (e.g., 2:1 PCl₃:CH₂Cl₂) to minimize byproducts.

A yield optimization study showed that slow addition of methylene chloride improves purity (≥95% by GC) .

Advanced: How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Structural characterization often involves:

- X-ray crystallography : Resolves bond angles and confirms ligand coordination modes in metal complexes (e.g., Re–Re bonding in trirhenium clusters) .

- ³¹P NMR spectroscopy : Identifies P–Cl and P–C bonding environments. A sharp singlet at δ ~120 ppm indicates symmetric Cl₂PCH₂PCl₂ .

- IR spectroscopy : Peaks at 550–600 cm⁻¹ confirm P–Cl stretching vibrations.

Contradictions arise when alkylation introduces asymmetry, altering NMR splitting patterns. Cross-validating with crystallography is critical .

Basic: What safety protocols are essential when handling this compound in catalytic studies?

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), splash goggles, and lab coats .

- Ventilation : Use fume hoods to mitigate inhalation risks (PCl₃ byproducts are toxic).

- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent HCl release .

- Storage : Anhydrous conditions under argon to prevent hydrolysis .

Advanced: How does this compound’s ligand geometry influence its coordination chemistry with transition metals?

Cl₂PCH₂PCl₂ acts as a bridging ligand due to its flexible P–CH₂–P backbone. Key observations:

- Bidentate vs. Monodentate Binding : In dirhodium complexes, it bridges two metal centers, stabilizing μ²-P,P' coordination .

- Electronic Effects : Electron-withdrawing Cl groups enhance Lewis acidity, favoring binding to electron-rich metals (e.g., Ru⁰ in carbonyl clusters) .

- Steric Constraints : Smaller bite angle (87–92°) vs. bulkier diphosphines (e.g., dppe) enables compact metal frameworks .

Basic: What analytical methods are recommended to assess the purity of this compound?

Advanced: How do competing reaction pathways during alkylation of Cl₂PCH₂PCl₂ lead to data contradictions in reported derivatives?

Alkylation with Grignard reagents (e.g., MeMgBr) can yield mixed products due to:

- Incomplete Substitution : Retention of P–Cl bonds in [ClPCH₂PClR] intermediates .

- Steric Hindrance : Bulky alkyl groups (e.g., cyclohexyl) reduce substitution efficiency (<70% yield) .

- Redox Side Reactions : Metal-mediated pathways may oxidize P(III) to P(V), detected via XPS .

Basic: What are the thermodynamic stability trends for this compound under varying conditions?

- Thermal Stability : Decomposes above 150°C, releasing PCl₃ (TGA 10% mass loss at 160°C) .

- Hydrolytic Sensitivity : Reacts violently with water (ΔH = −220 kJ/mol); stabilize with desiccants .

- Light Sensitivity : UV exposure accelerates decomposition; store in amber vials .

Advanced: How can computational modeling complement experimental data in predicting Cl₂PCH₂PCl₂ reactivity?

- DFT Calculations : Predict bond dissociation energies (P–Cl: ~320 kJ/mol) and transition states for substitution reactions .

- Molecular Dynamics : Simulate ligand flexibility in solvent environments (e.g., CH₂Cl₂ vs. THF) .

- Charge Distribution Maps : Identify electron-deficient P centers for targeted alkylation .

Basic: What are the key differences between this compound and analogous diphosphines (e.g., dppe)?

Advanced: What strategies mitigate batch-to-batch variability in Cl₂PCH₂PCl₂ synthesis for reproducibility in catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.